molecular formula C18H18ClNO3S B12751654 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester CAS No. 172998-77-5

2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester

Cat. No.: B12751654
CAS No.: 172998-77-5
M. Wt: 363.9 g/mol
InChI Key: SQEXNUNPTRMKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted benzoic acid core, a furan ring, and a cyclopropylethyl ester group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the benzoic acid derivative can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Thioamide formation: The methanethioyl group can be introduced via a thioamide formation reaction, often using reagents like Lawesson’s reagent.

    Esterification: The final step involves esterification with cyclopropylethyl alcohol under acidic conditions, typically using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: The thioamide group can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield lactones, while substitution of the chloro group may produce various substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester involves its interaction with specific molecular targets. The chloro and thioamide groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-aminobenzoic acid: Shares the chloro and benzoic acid core but lacks the furan and ester groups.

    5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid: Similar structure but without the chloro group.

    1-Cyclopropylethyl benzoate: Contains the ester group but lacks the chloro and thioamide functionalities.

Uniqueness

The uniqueness of 2-Chloro-5-((1-(2-methyl-furan-3-yl)methanethioyl)amino)benzoic acid, 1-cyclopropylethyl ester lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

172998-77-5

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

1-cyclopropylethyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO3S/c1-10(12-3-4-12)23-18(21)15-9-13(5-6-16(15)19)20-17(24)14-7-8-22-11(14)2/h5-10,12H,3-4H2,1-2H3,(H,20,24)

InChI Key

SQEXNUNPTRMKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.